molecular formula C20H43N B8548888 1-Hexadecanamine, 3,7,11,15-tetramethyl- CAS No. 200431-99-8

1-Hexadecanamine, 3,7,11,15-tetramethyl-

Cat. No.: B8548888
CAS No.: 200431-99-8
M. Wt: 297.6 g/mol
InChI Key: NQMBTXDZDUEGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexadecanamine, 3,7,11,15-tetramethyl- is a useful research compound. Its molecular formula is C20H43N and its molecular weight is 297.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Hexadecanamine, 3,7,11,15-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexadecanamine, 3,7,11,15-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

200431-99-8

Molecular Formula

C20H43N

Molecular Weight

297.6 g/mol

IUPAC Name

3,7,11,15-tetramethylhexadecan-1-amine

InChI

InChI=1S/C20H43N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-20H,6-16,21H2,1-5H3

InChI Key

NQMBTXDZDUEGPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phytylamine (2.32 g), succinic anhydride (1.16 g) and pyridine (10 ml) was stirred at room temperature for 48 hours. Most of the pyridine was removed under reduced pressure and the crude product dissolved in dichloromethane and washed with 2M HCl (2×100 ml). The organic was layer separated, dried (MgSO4) and concentrated in vacuo to dryness. The crude product was chromotographed (ethyl acetate as eluant) to give phytanamine hemisuccinamide 1.23 g (91%) as a thick liquid which solidified on standing 1H-n.m.r. (CDCl3) δ0.8-1.8 (m, 39H), 2.5 (m, 2H, CH2COO—), 2.6 (m, 2H, CH2COOH), 3.2 (m, 2H, CH2N—), 5.79 (b, 1H, NH), m/z (CI, CH4), 412 (M+)
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
91%

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